molecular formula C22H23N5O2 B3018890 7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 500118-33-2

7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B3018890
CAS RN: 500118-33-2
M. Wt: 389.459
InChI Key: FIZSOGRTVSXCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione" is a derivative of purine, which is a fundamental structure for various biologically active molecules. The purine derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as ligands for various receptors, including serotonin receptors and adenosine receptors.

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents at key positions on the purine core to modulate the compound's biological activity and physicochemical properties. For instance, the introduction of a benzyl group at the 7 position and a benzyl(methyl)amino group at the 8 position could be aimed at enhancing the compound's affinity for certain receptors or improving its solubility. In the context of the provided papers, similar compounds with substitutions at the 7 and 8 positions of the purine core have been synthesized and evaluated for their biological activities .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their interaction with biological targets. The planarity of the fused rings in the purine system and the conformation of the substituents can significantly influence the binding affinity and selectivity for receptors. For example, the paper discussing the structure of an 8-benzylamino substituted theophylline derivative highlights the typical geometry of the purine system and the conformations of the substituents, which are essential for the compound's biological activity .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of the amino group, the presence of benzyl groups, and other substituents can lead to interactions with biological macromolecules or transformations under physiological conditions. The papers provided do not detail specific chemical reactions for the compound but do discuss the synthesis and binding properties of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and lipophilicity, are influenced by the nature and position of the substituents on the purine core. These properties are critical for the compound's bioavailability and pharmacokinetics. For example, the introduction of a basic nitrogen atom in the tetrahydropyrazine ring of a tricyclic xanthine derivative was aimed at improving water solubility, which is a key factor for the compound's bioactivity .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-24(14-16-10-6-4-7-11-16)21-23-19-18(20(28)26(3)22(29)25(19)2)27(21)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZSOGRTVSXCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione

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